Valdecoxib

概要

説明

Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that was primarily used for the treatment of osteoarthritis, rheumatoid arthritis, and painful menstruation. It is a selective cyclooxygenase-2 (COX-2) inhibitor, which means it specifically targets the COX-2 enzyme responsible for inflammation and pain, while sparing the COX-1 enzyme that protects the stomach lining . This compound was marketed under the brand name Bextra until it was withdrawn from the market due to safety concerns related to cardiovascular risks and severe skin reactions .

準備方法

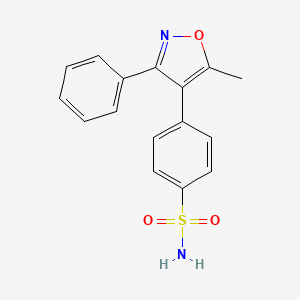

Synthetic Routes and Reaction Conditions: Valdecoxib can be synthesized through a multi-step process. One common method involves the reaction of 5-methyl-3-phenylisoxazole with benzenesulfonyl chloride in the presence of a base such as pyridine. This reaction forms the sulfonamide linkage, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to ensure the final product meets pharmaceutical standards .

化学反応の分析

反応の種類: バルデコキシブは、次のようなさまざまな化学反応を起こします。

酸化: バルデコキシブは、酸化されてスルホキシドとスルホンを形成することができます。

還元: 還元反応は、バルデコキシブを対応するアミン誘導体に変換することができます。

一般的な試薬と条件:

酸化: 過酸化水素やm-クロロ過安息香酸などの試薬を使用することができます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

主な生成物:

酸化: スルホキシドとスルホン。

還元: アミン誘導体。

置換: さまざまな置換スルホンアミド.

4. 科学研究への応用

バルデコキシブは、さまざまな分野における応用について広く研究されてきました。

科学的研究の応用

Osteoarthritis and Rheumatoid Arthritis

Valdecoxib has shown significant efficacy in the management of osteoarthritis and rheumatoid arthritis. Clinical studies demonstrate that it provides substantial relief from pain and improves function in patients with these conditions.

- Efficacy : In a study involving over 4,000 patients, this compound was found to be significantly more effective than placebo for treating rheumatoid arthritis and osteoarthritis symptoms . The drug's efficacy was comparable to that of naproxen and diclofenac in several trials .

Primary Dysmenorrhea

This compound is effective for managing moderate to severe menstrual pain. Studies indicate that it provides rapid relief compared to placebo and is well-tolerated by patients.

- Efficacy : A study comparing this compound with naproxen sodium showed that both medications were effective; however, patient satisfaction was higher with this compound .

| Study Type | Dosage (mg) | Outcome | Reference |

|---|---|---|---|

| Randomized Controlled Trial | 20-40 | Significant reduction in pain scores | |

| Comparative Study | N/A | Higher patient satisfaction than placebo |

Chronic Low Back Pain

This compound has been evaluated for its effectiveness in treating chronic low back pain. Results indicate that it provides rapid and consistent pain relief.

- Efficacy : In a randomized controlled trial, patients receiving this compound reported significantly lower pain levels compared to those receiving placebo .

| Study Type | Dosage (mg) | Outcome | Reference |

|---|---|---|---|

| Randomized Controlled Trial | 40 | Rapid relief within one week | |

| Longitudinal Study | N/A | Improved function and reduced disability |

Safety Profile

While this compound is generally well-tolerated, it is associated with certain adverse effects. The most common side effects include gastrointestinal disturbances, skin reactions, and potential cardiovascular risks. Notably, it does not inhibit platelet function, which can be advantageous for patients at risk of bleeding .

作用機序

バルデコキシブは、シクロオキシゲナーゼ-2(COX-2)酵素を選択的に阻害することで効果を発揮します。COX-2は、アラキドン酸をプロスタグランジンH2に変換する触媒であり、プロスタグランジンH2は炎症や痛みのメディエーターであるプロスタグランジンとトロンボキサンの前駆体です。 COX-2を阻害することにより、バルデコキシブはこれらの炎症性メディエーターの産生を抑制し、痛みと炎症を軽減します 。 非選択的NSAIDとは異なり、バルデコキシブはCOX-1を阻害しないため、胃腸系の副作用を最小限に抑えることができます .

類似化合物との比較

バルデコキシブは、コキシブとしても知られる選択的なCOX-2阻害剤のクラスに属します。類似の化合物には以下が含まれます。

セレコキシブ: 同様の適応症に使用される別の選択的COX-2阻害剤。バルデコキシブとは異なり、セレコキシブは現在も市場に出回っています。

ロフェコキシブ: 心臓血管リスクのために市場から撤退した、高度に選択的なCOX-2阻害剤。

エトリコキシブ: いくつかの国で関節炎や痛みの治療に使用される、同様の作用機序を持つ選択的COX-2阻害剤。

パレコキシブ: バルデコキシブのプロドラッグで、手術後の痛みの管理に使用されます

バルデコキシブの独自性: バルデコキシブは、COX-2に対する高い選択性で注目されており、これは強力な抗炎症作用と鎮痛作用に寄与しました。 市場の撤退は、薬物開発における有効性と安全性のバランスの重要性を浮き彫りにしています .

生物活性

Valdecoxib is a selective nonsteroidal anti-inflammatory drug (NSAID) that primarily inhibits cyclooxygenase-2 (COX-2), an enzyme responsible for the formation of prostaglandins involved in inflammation and pain. This article reviews the biological activity of this compound, focusing on its pharmacological properties, efficacy in clinical settings, and potential adverse effects.

This compound exhibits its anti-inflammatory and analgesic effects primarily through the selective inhibition of COX-2. This selectivity allows it to reduce inflammation and pain with a lower risk of gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both COX-1 and COX-2. The inhibitory potency of this compound for COX-2 is significantly higher than for COX-1, with reported IC50 values of 0.005 µM for COX-2 and 150 µM for COX-1, indicating a very high selectivity for COX-2 inhibition .

Pharmacokinetics

This compound has an absolute bioavailability of approximately 83% following oral administration, reaching peak plasma concentrations within about 3 hours. The drug undergoes extensive hepatic metabolism via cytochrome P450 enzymes (CYP3A4 and CYP2C9) and exhibits a volume of distribution of approximately 86 L .

Rheumatoid Arthritis

A randomized controlled trial compared the efficacy of this compound with naproxen (a conventional NSAID) and placebo in treating rheumatoid arthritis (RA). The study included multiple doses of this compound (10 mg, 20 mg, and 40 mg) over a 12-week period. Results indicated that all doses of this compound produced significant improvements in the American College of Rheumatology Responder Index (ACR-20) compared to placebo, with no significant differences in efficacy between the doses or when compared to naproxen .

Table 1: Efficacy Results from RA Study

| Treatment | ACR-20 Response Rate (%) | p-value vs Placebo |

|---|---|---|

| This compound 10 mg | 60 | <0.01 |

| This compound 20 mg | 62 | <0.01 |

| This compound 40 mg | 61 | <0.01 |

| Naproxen | 63 | <0.01 |

| Placebo | 30 | - |

Postoperative Pain Management

In another study evaluating postoperative pain relief, this compound demonstrated significant analgesic efficacy compared to placebo. The number needed to treat (NNT) for at least 50% pain relief over six hours was calculated as follows:

Table 2: Pain Relief Efficacy

| Drug and Dose | Patients Achieving ≥50% Pain Relief | NNT (95% CI) |

|---|---|---|

| This compound 20 mg | 68% (69/101) | 1.7 (1.4 to 2.0) |

| This compound 40 mg | 73% (204/279) | 1.6 (1.4 to 1.8) |

These results indicate that this compound is effective in managing acute postoperative pain, providing significant relief compared to placebo .

Safety Profile

While this compound is generally well-tolerated, there are concerns regarding its safety profile, particularly regarding cardiovascular risks associated with COX-2 inhibitors. In clinical studies, gastrointestinal adverse events were notably lower with this compound compared to traditional NSAIDs like diclofenac . However, patients should be monitored for cardiovascular events, especially those with pre-existing conditions.

特性

IUPAC Name |

4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPDTQAFDNKSHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044226 | |

| Record name | Valdecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valdecoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>47.2 [ug/mL] (The mean of the results at pH 7.4), Soluble in methanol and ethanol; freely soluble in organic solvents and alkaline (pH=12) aqueous solution, Relatively insoluble in water (10 ug/mL) at 25 °C and pH 7 | |

| Record name | SID49665731 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | VALDECOXIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.6X10-10 mm Hg at 25 °C /Estimated/ | |

| Record name | VALDECOXIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to prostaglandin (PG) H2, the precursor of PGs and thromboxane. Valdecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, important for the mediation of inflammation and pain. Unlike non-selective NSAIDs, valdecoxib does not inhibit platelet aggregation., Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) with antiinflammatory, analgesic, and antipyretic therapeutic effects. It has been proposed that valdecoxib inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), resulting in a decreased formation of precursors of prostaglandins. However, unlike most NSAIDs, valdecoxib does not inhibit cyclooxygenase-1 (COX-1) isoenzyme in humans at therapeutic concentrations. | |

| Record name | Valdecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00580 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VALDECOXIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

181695-72-7 | |

| Record name | Valdecoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181695-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valdecoxib [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181695727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valdecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00580 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valdecoxib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Valdecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 181695-72-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALDECOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2919279Q3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VALDECOXIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Valdecoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160 - 162 °C | |

| Record name | Valdecoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005033 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。